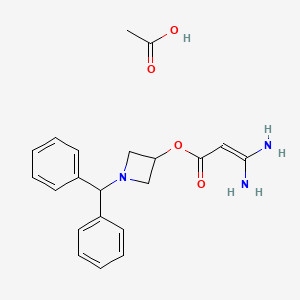

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate is an organic compound with the molecular formula C21H25N3O4. It is known for its unique structure, which includes an azetidine ring and a benzhydryl group.

Preparation Methods

The synthesis of 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate typically involves the reaction of benzhydrylamine with acrylate esters. The process includes the following steps:

Reaction of Benzhydrylamine with Acrylate Esters: Benzhydrylamine reacts with acrylate esters in the presence of suitable solvents and catalysts.

Esterification: The resulting product undergoes esterification under acidic conditions to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate primarily functions as an L-type calcium channel blocker . This class of compounds is critical in treating various cardiovascular conditions, including:

- Hypertension : The compound inhibits calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload. In receptor binding studies, it has demonstrated a high binding affinity (IC50 = 3.1 nM) for calcium channels, indicating its potential effectiveness in managing blood pressure .

- Ischemic Heart Disease : By reducing calcium entry into cells, the compound may help alleviate symptoms associated with ischemic conditions by improving blood flow and reducing myocardial oxygen demand .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the condensation of specific precursors. Its derivatives are being explored for enhanced pharmacological properties.

Cardiovascular Protection

Research indicates that this compound may have protective effects against metabolic disorders induced by hyperglycemia. Its ability to modulate calcium channel activity could also play a role in reducing the risk of complications associated with diabetes .

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate can be compared with other similar compounds, such as:

1-Benzhydrylazetidin-3-yl methanesulfonate: This compound has a similar azetidine ring structure but differs in its functional groups.

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate: This compound shares a similar core structure but has different substituents

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate is a compound with significant biological activity, particularly recognized for its role as an L-type calcium channel blocker. This article delves into its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C21H25N3O4

- Molecular Weight : 383.44 g/mol

- Key Structural Features : The compound features a benzhydryl group attached to an azetidine ring, which contributes to its unique biological properties.

This compound primarily functions by inhibiting calcium influx through L-type calcium channels. This mechanism leads to:

- Vasodilation : Relaxation of blood vessels, which decreases blood pressure.

- Reduced Cardiac Workload : Beneficial in treating conditions like hypertension and ischemic heart disease.

Research indicates that the compound has a high binding affinity to calcium channels, with an IC50 value of 3.1 nM and a Ki value of 2.1 nM, showcasing its potential effectiveness in cardiovascular therapies.

Biological Activities

The compound has been studied for various biological activities:

Comparative Analysis with Similar Compounds

The following table compares this compound with other known L-type calcium channel blockers:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C21H25N3O4 | High binding affinity (IC50 = 3.1 nM) |

| Azelnidipine | C33H34N4O6 | Prolonged action as a calcium channel blocker |

| Nicardipine | C17H18N2O6 | Different pharmacokinetics, shorter action |

| Amlodipine | C20H25ClN2O5S | Long-acting with distinct side effects |

The unique structural modifications of this compound contribute to its prolonged half-life compared to other dihydropyridines like nicardipine and amlodipine. Its lipophilicity enhances tissue penetration and sustains pharmacodynamic effects.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the condensation of azetidine derivatives with appropriate acylating agents. These synthetic routes are crucial for developing derivatives with improved pharmacological profiles.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on structurally similar compounds provides insight into its potential applications:

Properties

Molecular Formula |

C21H25N3O4 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

acetic acid;(1-benzhydrylazetidin-3-yl) 3,3-diaminoprop-2-enoate |

InChI |

InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-11,16,19H,12-13,20-21H2;1H3,(H,3,4) |

InChI Key |

GYVCPOZJKBWGLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C=C(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.